molecular formula C9H7BrO B2908200 3-Bromo-1-phenylprop-2-yn-1-ol CAS No. 10508-57-3

3-Bromo-1-phenylprop-2-yn-1-ol

Cat. No.: B2908200
CAS No.: 10508-57-3
M. Wt: 211.058
InChI Key: MSHAFSBDWRSRRT-UHFFFAOYSA-N
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Description

3-Bromo-1-phenylprop-2-yn-1-ol is an organic compound with the molecular formula C9H7BrO It is a derivative of propargyl alcohol, where a bromine atom is substituted at the third carbon and a phenyl group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-1-phenylprop-2-yn-1-ol can be synthesized through several methods. One common approach involves the bromination of 3-phenylprop-2-yn-1-ol. In this method, bromine is added dropwise to a solution of 3-phenylprop-2-yn-1-ol in dichloromethane at 0°C. The reaction mixture is stirred for an hour at this temperature, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-phenylprop-2-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-1-phenylprop-2-yn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1-phenylprop-2-yn-1-ol in chemical reactions involves its functional groups. The bromine atom can act as a leaving group in substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. In cycloaddition reactions, the triple bond acts as a reactive site for the formation of new sigma bonds .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-phenylprop-2-yn-1-ol
  • 3-Iodo-1-phenylprop-2-yn-1-ol
  • 1-Phenyl-2-propyn-1-ol

Uniqueness

3-Bromo-1-phenylprop-2-yn-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is a better leaving group than chlorine but less reactive than iodine, providing a balance of reactivity and stability in various chemical reactions .

Properties

IUPAC Name

3-bromo-1-phenylprop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHAFSBDWRSRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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